Byk 191023 dihydrochloride

Description

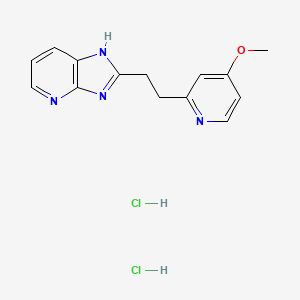

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-(4-methoxypyridin-2-yl)ethyl]-1H-imidazo[4,5-b]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O.2ClH/c1-19-11-6-8-15-10(9-11)4-5-13-17-12-3-2-7-16-14(12)18-13;;/h2-3,6-9H,4-5H2,1H3,(H,16,17,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNITETZYOKESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)CCC2=NC3=C(N2)C=CC=N3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Byk 191023 Dihydrochloride: A Technical Guide to its Mechanism of Action as a Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Byk 191023 dihydrochloride is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme implicated in the pathophysiology of various inflammatory and cardiovascular conditions. This technical guide provides a comprehensive overview of the core mechanism of action of Byk 191023, detailing its interaction with iNOS, its effects in cellular and in vivo models, and the experimental methodologies used to characterize its activity. The information is intended to serve as a valuable resource for researchers and professionals involved in the study of nitric oxide signaling and the development of novel therapeutic agents targeting iNOS.

Core Mechanism of Action

This compound is a competitive inhibitor of L-arginine, the natural substrate for nitric oxide synthases.[1][2] Its primary mechanism of action is the potent and selective inhibition of the inducible isoform of nitric oxide synthase (iNOS).[1][2][3]

A critical aspect of its inhibitory activity is its dependence on NADPH and time, leading to the irreversible inactivation of the iNOS enzyme.[4][5] In the absence of NADPH or under anaerobic conditions, Byk 191023 acts as a reversible L-arginine-competitive inhibitor.[4][5] However, in the presence of NADPH, the inhibitor's interaction with the catalytic center of iNOS results in the loss of the heme prosthetic group, causing irreversible enzyme inactivation.[4][5] This unique mechanism contributes to its sustained inhibitory effect.

Signaling Pathway of iNOS Inhibition

The production of nitric oxide (NO) by iNOS is a critical component of the inflammatory response. The enzyme catalyzes the conversion of L-arginine to L-citrulline, generating NO in the process. Byk 191023 intervenes in this pathway by competing with L-arginine for binding to the active site of iNOS. In the presence of the cofactor NADPH, this binding leads to the eventual loss of the heme group, rendering the enzyme non-functional.

Caption: Mechanism of iNOS inhibition by Byk 191023.

Quantitative Data

The selectivity and potency of Byk 191023 have been quantified across various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50) and effective doses (ED50).

Table 1: In Vitro Inhibitory Activity of Byk 191023

| Target Enzyme/Cell Line | Species | IC50 Value | Reference(s) |

| Inducible NOS (iNOS) | Human (recombinant) | 86 nM | [1][6] |

| Inducible NOS (iNOS) | Murine (recombinant) | 95 nM | [1][2] |

| Neuronal NOS (nNOS) | Human (recombinant) | 17,000 nM (17 µM) | [1][6] |

| Endothelial NOS (eNOS) | Human (recombinant) | 162,000 nM (162 µM) | [1][6] |

| iNOS-induced Nitrite Generation in RAW 264.7 cells | Murine | 3.1 µM | [1][2] |

| iNOS-induced Nitrite Generation in Rat Mesangial Cells (RMC) | Rat | 33 µM | [1][2] |

| iNOS-induced Nitrite Generation in HEK293 cells | Human | 13 µM | [1][2] |

Table 2: In Vivo Efficacy of Byk 191023

| In Vivo Model | Species | Endpoint | ED50 / Effective Dose | Reference(s) |

| LPS-induced increase in plasma nitrate/nitrite | Rat | Suppression of NO metabolites | 14.9 µmol/kg per hour | [1][2][7] |

| LPS-induced endotoxemia | Rat | Prevention of delayed hypotension | 50 µmol/kg per hour | [1][2] |

| Septic Shock | Sheep | Increase in mean arterial pressure and renal blood flow | Not specified | [1][2] |

Experimental Protocols

The following sections provide a summary of the methodologies employed in key studies to characterize the mechanism of action of Byk 191023. Note: These are summaries based on available literature and may not be fully comprehensive without access to the full-text publications.

In Vitro iNOS Inhibition Assay (Summary)

This protocol outlines the general steps for determining the inhibitory potency of Byk 191023 on recombinant iNOS.

Caption: Workflow for in vitro iNOS inhibition assay.

Methodology Summary:

-

Preparation of Reagents: An assay buffer is prepared containing the iNOS substrate L-arginine, the cofactor NADPH, and other essential cofactors such as tetrahydrobiopterin.

-

Enzyme Addition: A purified, recombinant iNOS enzyme is added to the assay buffer.

-

Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.

-

Incubation: The reaction is incubated at 37°C for a specified period to allow for enzyme activity.

-

Reaction Termination: The enzymatic reaction is stopped.

-

Detection of NO Production: The amount of nitric oxide produced is quantified by measuring the stable end-products, nitrite and nitrate, typically using the Griess assay.

-

Data Analysis: The concentration of Byk 191023 that inhibits 50% of the iNOS activity (IC50) is calculated from the dose-response curve.

In Vivo Lipopolysaccharide (LPS)-Induced Endotoxemia Model (Summary)

This protocol describes the general procedure for evaluating the in vivo efficacy of Byk 191023 in a rat model of endotoxemia.

Caption: Workflow for in vivo LPS-induced endotoxemia model.

Methodology Summary:

-

Animal Model: Male Wistar rats are typically used for this model.

-

Surgical Preparation: Animals are anesthetized and instrumented for continuous monitoring of arterial blood pressure and for the collection of blood samples.

-

Induction of Endotoxemia: A bolus of lipopolysaccharide (LPS) from E. coli is administered intravenously to induce a systemic inflammatory response and subsequent hypotension.

-

Drug Administration: this compound or a vehicle control is administered, often as a continuous intravenous infusion, starting at a defined time point relative to the LPS challenge.

-

Hemodynamic Monitoring: Mean arterial blood pressure is continuously recorded throughout the experiment.

-

Blood Sampling and Analysis: Blood samples are collected at various time points to measure plasma levels of nitrate and nitrite as an indicator of systemic NO production.

-

Data Analysis: The effects of Byk 191023 on blood pressure and plasma NO metabolites are compared to the vehicle-treated control group.

Clinical Development Status

Based on available information, this compound has been utilized as a valuable research tool for investigating the role of iNOS in various preclinical models. However, there is no evidence to suggest that it has entered into formal clinical trials for any indication.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of inducible nitric oxide synthase. Its unique mechanism of irreversible, NADPH-dependent inactivation provides a sustained inhibitory effect. The extensive preclinical data highlight its potential as a pharmacological tool for studying the pathophysiological roles of iNOS and as a lead compound for the development of therapeutic agents targeting iNOS-mediated diseases. This technical guide consolidates the key findings on its mechanism of action and provides a foundation for further research and development efforts in this area.

References

- 1. Bradycardic and proarrhythmic properties of sinus node inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of the blood-brain barrier function by peripheral cues in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pharmacological characterization of acetylcholine-stimulated [35S]-GTP gamma S binding mediated by human muscarinic m1-m4 receptors: antagonist studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rotigaptide (ZP123) prevents spontaneous ventricular arrhythmias and reduces infarct size during myocardial ischemia/reperfusion injury in open-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Byk 191023 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of Byk 191023 dihydrochloride, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). The document details the pharmacological profile of the compound, presents a step-by-step synthetic protocol, and includes relevant quantitative data in structured tables. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's development and mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Byk 191023, chemically known as 2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is a novel small molecule that has garnered significant attention for its high selectivity as an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Overproduction of nitric oxide by iNOS is implicated in the pathophysiology of various inflammatory and autoimmune diseases. The selective inhibition of iNOS, without affecting the constitutively expressed endothelial (eNOS) and neuronal (nNOS) isoforms, represents a promising therapeutic strategy. This guide will explore the discovery of Byk 191023 and provide a detailed account of its chemical synthesis.

Discovery and Pharmacological Profile

Byk 191023 was identified as a potent and selective iNOS inhibitor through a research program at ALTANA Pharma. The compound demonstrates a significant inhibitory effect on iNOS, with much lower activity against nNOS and eNOS, highlighting its high selectivity.

In Vitro and In Vivo Activity

The inhibitory activity of Byk 191023 has been characterized in various assays. The key quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of Byk 191023

| Target Enzyme | IC₅₀ (nM) |

| Human iNOS | 86 |

| Human nNOS | 17,000 |

| Human eNOS | 162,000 |

Table 2: In Vivo Efficacy of Byk 191023 in a Rat Model of Endotoxemia

| Parameter | Value |

| ED₅₀ for inhibition of plasma nitrate/nitrite | 14.9 µmol/kg/h |

| Prevention of delayed hypotension | Effective at 50 µmol/kg/h |

Chemical Synthesis

The synthesis of this compound involves a multi-step process. The following is a detailed experimental protocol for its preparation.

Synthesis of 3-(4-Methoxy-pyridin-2-yl)-propionic acid

-

Step 1: To a solution of 4-methoxypicoline in THF at -78°C, n-butyllithium is added dropwise.

-

Step 2: The resulting mixture is stirred for 30 minutes, after which ethylene oxide is bubbled through the solution.

-

Step 3: The reaction is warmed to room temperature and quenched with water. The product is extracted with an organic solvent, and the solvent is evaporated.

-

Step 4: The crude alcohol is oxidized using an appropriate oxidizing agent (e.g., Jones reagent) to yield 3-(4-methoxy-pyridin-2-yl)-propionic acid.

Synthesis of 2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (Byk 191023)

-

Step 1: 3-(4-Methoxy-pyridin-2-yl)-propionic acid is coupled with 2,3-diaminopyridine. This can be achieved using a standard peptide coupling reagent such as 1,1'-carbonyldiimidazole (CDI) in a suitable solvent like DMF.

-

Step 2: The resulting amide intermediate is then cyclized to form the imidazo[4,5-b]pyridine ring system. This is typically accomplished by heating the intermediate in a high-boiling point solvent, such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Step 3: The crude product is purified by column chromatography on silica gel.

Formation of the Dihydrochloride Salt

-

Step 1: The purified Byk 191023 free base is dissolved in a suitable solvent, such as ethanol or isopropanol.

-

Step 2: A solution of hydrochloric acid in the same solvent is added dropwise with stirring.

-

Step 3: The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Signaling Pathway and Experimental Workflow

To visually represent the context of Byk 191023's action and the process of its evaluation, the following diagrams are provided.

References

In-Depth Technical Guide: The Biological Activity of Byk 191023 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Byk 191023 dihydrochloride, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This document summarizes key quantitative data, outlines its mechanism of action, and provides insights into the experimental methodologies used to characterize this compound.

Core Biological Activity: Selective iNOS Inhibition

This compound is a well-characterized small molecule inhibitor of nitric oxide synthase (NOS) enzymes.[1][2][3][4] Its primary biological activity lies in its potent and highly selective inhibition of the inducible isoform, iNOS (also known as NOS2), compared to the neuronal (nNOS or NOS1) and endothelial (eNOS or NOS3) isoforms.[1][2][4] This selectivity is a critical attribute for therapeutic applications, as iNOS is often implicated in pathological inflammatory processes, while nNOS and eNOS are involved in crucial physiological functions.

The inhibitory action of this compound is described as L-arginine competitive, indicating it competes with the natural substrate of the enzyme.[2] Furthermore, its mechanism is characterized as NADPH- and time-dependent, leading to irreversible inhibition of iNOS.[5] This irreversible binding suggests a long-lasting inhibitory effect within a biological system.

In vivo studies have demonstrated the efficacy of this compound in animal models. It has been shown to reverse pathological hypotension in a rodent endotoxin model, a condition where iNOS overproduction of nitric oxide plays a significant role.[1] Specifically, it suppresses lipopolysaccharide (LPS)-induced increases in plasma nitrate and nitrite levels in rats.[2] In a sheep model of septic shock, Byk 191023 increased mean arterial pressure and renal blood flow.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Inhibition of Recombinant NOS Isoforms

| Target Enzyme | Species | IC50 (nM) | Reference(s) |

| iNOS | Human | 86 | [1][2][4] |

| nNOS | Human | 17,000 | [1][2][4] |

| eNOS | Human | 162,000 | [1][2][4] |

| iNOS | Murine | 95 | [2] |

Table 2: In Vitro Inhibition of iNOS-Induced Nitrite Generation in Cell Lines

| Cell Line | IC50 (µM) | Reference(s) |

| RMC (Rat Mesangial Cells) | 33 | [2][6] |

| RAW 264.7 (Murine Macrophage) | 3.1 | [2][6] |

| HEK293 (Human Embryonic Kidney) | 13 | [2][6] |

Table 3: In Vivo Efficacy

| Animal Model | Parameter Measured | ED50 | Reference(s) |

| Rat (LPS-induced endotoxemia) | Suppression of plasma nitrate and nitrite levels | 14.9 µmol/kg per hour | [2][6] |

Signaling Pathway and Mechanism of Action

The primary signaling pathway affected by this compound is the nitric oxide signaling cascade initiated by the activation of iNOS. The following diagram illustrates the mechanism of action.

Experimental Protocols

While the full, detailed experimental protocols are proprietary to the original research publications, this section outlines the general methodologies employed in the characterization of this compound based on available information.

In Vitro NOS Inhibition Assay (General Workflow)

This assay is designed to determine the inhibitory potency (IC50) of a compound against purified NOS enzymes.

Key Steps:

-

Enzyme Preparation: Recombinant human or murine iNOS, nNOS, and eNOS are purified.

-

Reagent Preparation: A reaction mixture is prepared containing the NOS enzyme, essential cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (BH4), in an appropriate buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Incubation: The enzyme mixture is pre-incubated with the various concentrations of Byk 191023 or a vehicle control.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, L-arginine.

-

Reaction Termination: After a specific incubation time, the reaction is stopped.

-

Detection: The amount of product formed (e.g., L-citrulline or nitric oxide metabolites like nitrite and nitrate) is quantified. Common methods include radiolabelled L-arginine conversion to L-citrulline or colorimetric assays like the Griess assay for nitrite.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Nitrite Generation Assay

This assay measures the ability of a compound to inhibit iNOS activity within a cellular context.

Methodology Outline:

-

Cell Culture: A suitable cell line that can be induced to express iNOS (e.g., RAW 264.7 murine macrophages) is cultured.

-

iNOS Induction: The cells are stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.

-

Compound Treatment: The induced cells are then treated with various concentrations of this compound.

-

Sample Collection: After a set incubation period, the cell culture supernatant is collected.

-

Nitrite Measurement: The concentration of nitrite, a stable breakdown product of nitric oxide, in the supernatant is measured using the Griess reagent.

-

Data Analysis: The IC50 value is calculated based on the reduction in nitrite production at different compound concentrations.

In Vivo Rodent Endotoxemia Model

This model assesses the efficacy of an iNOS inhibitor in a whole-animal system mimicking aspects of septic shock.

Experimental Design Summary:

-

Animal Model: Rats or mice are used for this model.

-

Induction of Endotoxemia: A bolus injection of LPS is administered to the animals to induce a systemic inflammatory response and iNOS expression, leading to a drop in blood pressure.

-

Compound Administration: this compound is administered to the animals, often via continuous intravenous infusion, at various doses.

-

Monitoring: Key physiological parameters, such as mean arterial blood pressure, are monitored over time. Blood samples are also collected.

-

Biochemical Analysis: Plasma levels of nitrate and nitrite are measured to assess the systemic level of nitric oxide production.

-

Efficacy Determination: The dose-dependent ability of Byk 191023 to prevent or reverse the LPS-induced hypotension and reduce plasma nitrate/nitrite levels is evaluated to determine the effective dose (ED50).

Conclusion

This compound is a potent, selective, and irreversible inhibitor of iNOS with demonstrated activity in both in vitro and in vivo models. Its high selectivity for iNOS over the constitutive NOS isoforms makes it a valuable research tool for investigating the role of iNOS in various physiological and pathological processes. The data presented in this guide underscore its potential as a lead compound for the development of therapeutics targeting iNOS-mediated diseases. Further research and development may unlock its full clinical potential.

References

- 1. This compound (2866) by Tocris, Part of Bio-Techne [bio-techne.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound, iNOS inhibitor (CAS 1216722-25-6) | Abcam [abcam.com]

- 5. BYK 191023 (dihydrochloride) - Immunomart [immunomart.org]

- 6. BYK 191023 (hydrochloride) - Labchem Catalog [labchem.com.my]

Byk 191023 Dihydrochloride (CAS 1216722-25-6): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical and pharmacological properties of Byk 191023 dihydrochloride, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The information is compiled from publicly available scientific literature and is intended for research and drug development purposes.

Core Properties

This compound is a small molecule belonging to the imidazopyridine class of compounds. It has been identified as a highly selective inhibitor of iNOS, an enzyme implicated in various inflammatory and pathological processes.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1216722-25-6 |

| Molecular Formula | C₁₄H₁₄N₄O · 2HCl |

| Molecular Weight | 327.21 g/mol |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in water |

| Appearance | Solid |

| Storage | Store at +4°C |

Pharmacological Properties

This compound is a potent inhibitor of iNOS with significant selectivity over the other two isoforms of nitric oxide synthase, neuronal NOS (nNOS) and endothelial NOS (eNOS).

| Parameter | Species | Value |

| iNOS IC₅₀ | Human (recombinant) | 86 nM |

| nNOS IC₅₀ | Human (recombinant) | 17,000 nM (17 µM) |

| eNOS IC₅₀ | Human (recombinant) | 162,000 nM (162 µM) |

| iNOS IC₅₀ | Murine (recombinant) | 95 nM |

| iNOS-induced Nitrite Generation IC₅₀ (RMC cells) | Rat | 33 µM |

| iNOS-induced Nitrite Generation IC₅₀ (RAW cells) | Murine | 3.1 µM |

| iNOS-induced Nitrite Generation IC₅₀ (HEK293 cells) | Human | 13 µM |

| In vivo ED₅₀ (LPS-induced plasma nitrate/nitrite levels) | Rat | 14.9 µmol/kg per hour |

Mechanism of Action

This compound acts as an L-arginine competitive inhibitor of iNOS. Its mechanism of inhibition is complex, demonstrating both NADPH- and time-dependent irreversible inactivation of the enzyme. This irreversible inhibition is associated with the loss of the heme prosthetic group from the iNOS enzyme, which is critical for its catalytic activity.

in vivo effects of selective iNOS inhibitors

An In-Depth Technical Guide to the In Vivo Effects of Selective iNOS Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by a family of enzymes known as nitric oxide synthases (NOS). In mammals, three distinct isoforms have been identified: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). While nNOS and eNOS are constitutively expressed and produce low, transient levels of NO for neurotransmission and vascular tone regulation, respectively, iNOS is different.[1][2] The expression of iNOS is typically low in quiescent tissues but can be transcriptionally induced by proinflammatory cytokines and microbial products like lipopolysaccharide (LPS).[3] Once expressed, iNOS produces large, sustained amounts of NO that play a critical role in host defense.[1]

However, the overexpression or dysregulation of iNOS is a key pathological driver in numerous diseases, including inflammatory disorders, neurodegeneration, sepsis, and cancer.[4] The high concentrations of NO produced by iNOS can lead to cytotoxic effects, in part through the formation of highly reactive species like peroxynitrite. This has made iNOS a compelling therapeutic target. The development of inhibitors that are selective for iNOS is crucial to modulate its pathological effects without interfering with the vital physiological functions of nNOS and eNOS, thereby avoiding side effects like hypertension (from eNOS inhibition) or impaired neuronal signaling (from nNOS inhibition).[2] This guide provides a technical overview of the , summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.

Core Signaling Pathways

iNOS Gene Induction

The expression of the iNOS gene (NOS2) is tightly regulated and induced by a convergence of inflammatory signaling pathways. Key triggers include bacterial lipopolysaccharide (LPS) and cytokines such as interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNF-α). These stimuli activate distinct intracellular cascades, primarily the NF-κB and JAK/STAT pathways, which lead to the binding of transcription factors to the iNOS promoter and subsequent gene transcription.[3][5]

Downstream Effector Pathways of iNOS-Derived NO

Once translated, the iNOS enzyme catalyzes the conversion of L-arginine to L-citrulline, producing NO.[3] This NO can then exert a wide range of biological effects through several mechanisms. It can directly activate soluble guanylate cyclase (sGC), leading to increased cyclic GMP (cGMP) levels and downstream signaling. Critically, in pathological states, NO can react with superoxide radicals (O₂⁻) to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent that contributes to cellular damage. Additionally, NO can cause post-translational modifications of proteins, such as S-nitrosylation, which can alter protein function. For example, iNOS-mediated S-nitrosylation of TSC2 can activate the mTOR signaling pathway, promoting cell growth and proliferation in cancers like melanoma.[6]

In Vivo Effects in Preclinical Disease Models

Selective iNOS inhibitors have been evaluated in a multitude of animal models, demonstrating therapeutic potential across various diseases.

Inflammation and Pain

Overproduction of NO by iNOS is a key contributor to the development and maintenance of inflammatory and neuropathic pain.[4] Selective iNOS inhibitors have shown significant antinociceptive and anti-inflammatory effects in rodent models.[7]

| Inhibitor | Dose & Route | Animal Model | Key Outcome(s) | Reference |

| AR-C102222 | 100 mg/kg, p.o. | Freund's Complete Adjuvant (FCA)-induced hyperalgesia (Rat) | Significantly attenuated mechanical hyperalgesia. | [7] |

| AR-C102222 | 100 mg/kg, p.o. | Acetic acid-induced writhing (Mouse) | Significantly attenuated writhing response. | [7] |

| AR-C102222 | 30 mg/kg, i.p. | L5 Spinal Nerve Ligation (SNL)-induced allodynia (Rat) | Significantly reduced tactile allodynia. | [7] |

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Induction: A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is taken. Subsequently, 0.1 mL of Freund's Complete Adjuvant (FCA) is injected into the plantar surface of one hind paw to induce localized, chronic inflammation.

-

Inhibitor Administration: The selective iNOS inhibitor (e.g., AR-C102222) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time point after FCA injection.

-

Assessment: Mechanical hyperalgesia is assessed at various time points post-treatment by measuring the paw withdrawal threshold. A significant increase in the threshold in the treated group compared to the vehicle group indicates an antinociceptive effect.

Neurodegeneration and Stroke

In the central nervous system, iNOS is not typically expressed in healthy brains but can be induced in microglia and other cells following insults like ischemia or in neurodegenerative conditions.[8] The resulting NO production contributes to neuronal damage.

| Inhibitor | Dose & Route | Animal Model | Key Outcome(s) | Reference |

| 1400W | 20 mg/kg i.p. bolus, then 10 mg/kg/h i.v. for 2h | Middle Cerebral Artery Occlusion (MCAO) (Rat) | Reduced ischemic lesion volume by 31%. Attenuated iNOS activity by 36% in the infarct area. | [9] |

| Aminoguanidine | Not Specified | MPTP-induced Parkinson's model (Mouse) | Protected against MPTP-induced neurotoxicity. | [8] |

| GW274150 / GW273629 | Not Specified | General in vivo models | Described as potent and highly selective iNOS inhibitors. | [8] |

-

Animal Model: Male Wistar rats are anesthetized.

-

Induction: The middle cerebral artery is occluded, typically by advancing a nylon monofilament through the internal carotid artery to block the MCA origin. After a defined period (e.g., 90 minutes), the filament is withdrawn to allow reperfusion (transient MCAO model).

-

Inhibitor Administration: The selective iNOS inhibitor (e.g., 1400W) is administered, often with a bolus dose at the time of reperfusion followed by a continuous infusion.

-

Assessment: After a survival period (e.g., 3 days), animals are euthanized. Brains are sectioned and stained (e.g., with TTC) to visualize the infarct. The lesion volume is quantified. Neurological deficit scores and body weight loss are also recorded.

-

Biochemical Analysis: Brain tissue from the ischemic core and penumbra can be harvested to measure iNOS activity (calcium-independent NOS activity) and expression.

Cancer

The role of iNOS in cancer is complex, with high concentrations of NO potentially promoting tumor growth, angiogenesis, and metastasis.[6][10] Selective inhibition of iNOS has been shown to suppress tumor growth in several preclinical models.[11]

| Inhibitor | Dose & Route | Animal Model | Key Outcome(s) | Reference |

| 1400W | 10-12 mg/kg/h, continuous i.v. infusion for 6 days | EMT6 murine mammary adenocarcinoma | Reduced final tumor weight by ~40-50% compared to control. | [11] |

| 1400W | 6 mg/kg/h, continuous i.v. infusion for 13 days | DLD-1 colon adenocarcinoma xenograft (iNOS-expressing) | Reduced final tumor weight by ~41% compared to control. | [11] |

| L-NIL | Various | Human melanoma in CAM model | Downregulated mTOR pathway activation. | [6] |

-

Animal Model: Immunocompromised mice (e.g., Nude or SCID) are used to prevent rejection of human tumor cells.

-

Induction: A suspension of cultured human cancer cells (e.g., DLD-1 colon adenocarcinoma) is injected subcutaneously into the flank of the mice.

-

Monitoring: Tumors are allowed to grow to a palpable, measurable size. Tumor volume is measured regularly (e.g., with calipers).

-

Inhibitor Administration: Once tumors reach a target size, animals are randomized into treatment and control groups. The iNOS inhibitor (e.g., 1400W) or vehicle is administered via a pre-implanted osmotic minipump to ensure continuous infusion.

-

Assessment: Treatment continues for a defined period (e.g., 13 days). At the end of the study, animals are euthanized, and tumors are excised and weighed. Plasma can be collected to measure nitrite/nitrate levels as a biomarker of in vivo NOS activity.[11]

Sepsis and Inflammatory Bowel Disease (IBD)

In septic shock, massive iNOS induction leads to widespread vasodilation and hypotension.[1][12] In IBD, iNOS is highly expressed in the inflamed intestinal mucosa, contributing to tissue damage and cytokine release.[13]

| Inhibitor | Dose & Route | Animal/Tissue Model | Key Outcome(s) | Reference |

| 1400W | 100 µM in vitro | Mucosal explants from ulcerative colitis patients | Suppressed TNF-α release by 66% and IL-6 release by 27% in inflamed tissue. | [13] |

| Aminoguanidine | 17.5 mg/kg i.p. | Cecal Ligation and Puncture (CLP) sepsis model (Rat) | Selectively inhibited iNOS activity in lung and aorta without affecting cNOS or mean arterial pressure. | [12] |

| SMT, AET, Aminoguanidine | Various | CLP sepsis model (Mouse) | Failed to provide a statistically significant survival advantage or organ protection. | [14] |

-

Animal Model: Rats or mice are used.

-

Induction: Animals are anesthetized, and a midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve and then punctured one or more times with a specific gauge needle to induce polymicrobial peritonitis. The cecum is returned to the abdomen, and the incision is closed. Sham-operated animals undergo the same procedure without ligation and puncture.

-

Inhibitor Administration: The selective iNOS inhibitor (e.g., Aminoguanidine) is administered at a defined time relative to the CLP procedure.

-

Assessment:

-

Survival: Animals are monitored for a set period (e.g., 7 days), and survival rates are recorded.

-

Hemodynamics: In terminal experiments, mean arterial pressure can be monitored.

-

Organ Function/Injury: Blood and tissue samples are collected to measure markers of organ damage and inflammation.

-

NOS Activity: Tissues like the lung and aorta are harvested to measure Ca²⁺-dependent (cNOS) and Ca²⁺-independent (iNOS) NOS activity.[12]

-

Challenges and Future Directions

A significant challenge in the field is the translation of promising results from animal studies into human clinical success.[4] To date, no selective iNOS inhibitor has been approved for human use. Several factors may contribute to this translational gap:

-

Species Differences: The regulation and role of iNOS can differ between rodents and humans.

-

Complexity of Disease: The role of NO can be context-dependent, sometimes exerting protective effects. The net outcome of iNOS inhibition may depend on the specific disease, its stage, and the local microenvironment.

-

Pharmacokinetics: Achieving and sustaining the optimal therapeutic concentration at the target tissue in humans without causing off-target effects is challenging.

Future research must focus on better patient stratification, identifying biomarkers to predict which patient populations are most likely to benefit from iNOS inhibition, and developing inhibitors with improved pharmacokinetic and pharmacodynamic profiles.

Conclusion

Selective iNOS inhibitors have consistently demonstrated significant therapeutic efficacy across a wide range of preclinical in vivo models of inflammation, pain, neurodegeneration, cancer, and sepsis. By targeting the pathologically overexpressed iNOS isoform, these compounds can reduce inflammation, protect against neuronal and tissue damage, and inhibit tumor growth. The detailed experimental protocols and quantitative data summarized in this guide highlight the robust scientific foundation supporting iNOS as a therapeutic target. Despite clinical setbacks, the compelling preclinical evidence warrants continued investigation and innovative approaches to harness the therapeutic potential of selective iNOS inhibition for human diseases.

References

- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 2. Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inducible nitric oxide synthase (iNOS) drives mTOR pathway activation and proliferation of human melanoma by reversible nitrosylation of TSC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antinociceptive activity of the selective iNOS inhibitor AR-C102222 in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitric Oxide/Nitric Oxide Synthase System in the Pathogenesis of Neurodegenerative Disorders—An Overview [mdpi.com]

- 9. Selective inhibition of inducible nitric oxide synthase prevents ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iNOS-selective inhibitors for cancer prevention: promise and progress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Selective inhibition of inducible nitric oxide synthase inhibits tumor growth in vivo: studies with 1400W, a novel inhibitor. | Semantic Scholar [semanticscholar.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Suppression of pro-inflammatory cytokine release by selective inhibition of inducible nitric oxide synthase in mucosal explants from patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jcritintensivecare.org [jcritintensivecare.org]

The Double-Edged Sword: An In-depth Technical Guide on the Role of Inducible Nitric Oxide Synthase (iNOS) in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inducible nitric oxide synthase (iNOS) stands as a pivotal and complex player in the landscape of inflammatory diseases. Unlike its constitutive counterparts, iNOS is expressed in response to immunological stimuli, leading to the production of high concentrations of nitric oxide (NO), a pleiotropic signaling molecule. This sustained NO production can be a double-edged sword: essential for host defense against pathogens, yet a significant contributor to tissue damage and pathology in chronic inflammatory conditions. This technical guide provides a comprehensive overview of the multifaceted role of iNOS in inflammatory diseases, with a focus on the underlying signaling pathways, quantitative data from clinical and preclinical studies, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting inflammatory disorders.

Introduction: The Dichotomous Role of iNOS in Inflammation

Nitric oxide (NO) is a short-lived, gaseous signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and host immunity. Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Three distinct isoforms have been identified: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). While nNOS and eNOS are constitutively expressed and produce low levels of NO in a calcium-dependent manner, iNOS is transcriptionally regulated and, once expressed, produces large, sustained amounts of NO in a calcium-independent fashion.

The induction of iNOS is a hallmark of the inflammatory response, triggered by proinflammatory cytokines and microbial products in various cell types, including macrophages, neutrophils, and endothelial cells. This high-output NO production is a critical component of the innate immune system, contributing to the killing of pathogens. However, in the context of chronic inflammatory diseases, the persistent and excessive production of NO by iNOS can lead to significant tissue damage, cellular dysfunction, and perpetuation of the inflammatory cascade. This guide delves into the intricate mechanisms governing iNOS expression and its pathological consequences in several key inflammatory diseases.

The Molecular Architecture of iNOS Regulation: Signaling Pathways

The expression of the NOS2 gene, which encodes for iNOS, is tightly controlled at the transcriptional level by a complex network of signaling pathways. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

The NF-κB Signaling Pathway in iNOS Induction

The NF-κB pathway is a cornerstone of the inflammatory response and a primary driver of iNOS expression. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Proinflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome. This liberates the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to specific κB sites in the promoter region of the NOS2 gene, thereby initiating transcription.[1][2][3][4][5]

Caption: NF-κB signaling pathway leading to iNOS gene transcription.

The JAK/STAT Signaling Pathway in iNOS Regulation

The JAK/STAT pathway is another crucial signaling cascade that regulates iNOS expression, particularly in response to interferons. Upon binding of a cytokine, such as interferon-gamma (IFN-γ), to its receptor, the associated Janus kinases (JAKs) become activated and phosphorylate the receptor on tyrosine residues. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus. In the nucleus, STAT dimers bind to specific DNA elements in the promoter of the NOS2 gene, promoting its transcription.[6][7][8][9][10]

Caption: JAK/STAT signaling pathway for iNOS gene transcription.

iNOS in Key Inflammatory Diseases: A Quantitative Perspective

The upregulation of iNOS and the subsequent overproduction of NO have been implicated in the pathophysiology of a wide range of inflammatory diseases. The following sections provide a summary of quantitative data from studies on rheumatoid arthritis, inflammatory bowel disease, psoriasis, and neuroinflammatory diseases.

Rheumatoid Arthritis (RA)

In RA, a chronic autoimmune disease characterized by synovial inflammation and joint destruction, iNOS is highly expressed in the synovium and cartilage.[11][12] The locally produced NO contributes to inflammation, angiogenesis, and tissue damage.

| Parameter | Patient Group | Control Group | Fold Change/Significance | Reference |

| Serum Nitric Oxide (nM) | 293.4 ± 108.5 | 35.9 ± 4.5 | p < 0.01 | [13] |

| Synovial Fluid Nitric Oxide (nM) | 3218 ± 73.7 | N/A | Significantly higher than serum | [13] |

| Synovial Fluid Nitrite/Nitrate (µM) | 30.68 ± 2.94 | 16.15 ± 2.73 (OA patients) | p < 0.05 | [14] |

| iNOS Expression in Synovial Tissue | High frequency in endothelial cells, synovial lining cells, and interstitial cells | Low frequency in OA synovium | Significantly higher in RA | [15] |

| iNOS Expression in Synovial Fluid Cells | Prominent in granulocytes | Low in blood granulocytes | p < 0.001 | [16][17] |

Inflammatory Bowel Disease (IBD)

In IBD, which includes Crohn's disease and ulcerative colitis, iNOS is upregulated in the inflamed intestinal mucosa, contributing to epithelial barrier dysfunction and chronic inflammation.

| Parameter | Patient Group | Control Group | Fold Change/Significance | Reference |

| Serum Nitric Oxide (µmol/L) - Ulcerative Colitis | 15.25 (active) | 13.29 | p = 0.0005 | |

| Serum Nitric Oxide (µmol/L) - Crohn's Disease | 14.54 (active) | 13.29 | p = 0.0005 | |

| iNOS Activity in Colonic Mucosa (UC) | ~8-fold higher | N/A | N/A | |

| Colonic Gas Nitric Oxide (UC) | >100-fold higher | N/A | N/A |

Psoriasis

Psoriasis is a chronic inflammatory skin disease where iNOS is expressed in keratinocytes and immune cells within psoriatic lesions. The resulting NO production is thought to contribute to the characteristic skin inflammation and hyperproliferation of keratinocytes.

| Parameter | Psoriatic Lesion | Uninvolved Skin/Healthy Control | Fold Change/Significance | Reference |

| iNOS Expression | Significantly upregulated | Absent in normal skin | N/A | |

| Nitric Oxide Production from Skin Surface | ~10-fold increase | N/A | N/A | |

| iNOS-positive cells in epidermis and dermis | Significantly higher in patients with psoriasis and hypertension | Lower in patients with psoriasis alone | p < 0.05 |

Neuroinflammatory Diseases

In neuroinflammatory diseases such as multiple sclerosis (MS) and Alzheimer's disease (AD), iNOS is expressed by activated glial cells (microglia and astrocytes) and infiltrating immune cells. The excessive NO production contributes to neuronal damage, demyelination, and neurodegeneration.

| Disease | Finding | Quantitative Data/Observation | Reference |

| Multiple Sclerosis | iNOS expression in active lesions | Substantial and diverse cellular distribution, including astrocytes and macrophages | [18][19][20][21] |

| Alzheimer's Disease | Nitric Oxide levels in Cerebrospinal Fluid (CSF) | Conflicting results; some studies show no significant difference, while others suggest alterations. | [22][23][24][25][26] |

| Preclinical MS Model (EAE) | iNOS inhibition | Ameliorates disease severity | [27] |

Experimental Protocols for iNOS Investigation

A variety of well-established experimental techniques are employed to study the expression and activity of iNOS. This section provides detailed methodologies for some of the key assays.

Immunohistochemistry (IHC) for iNOS Detection in Paraffin-Embedded Tissues

This protocol outlines the steps for visualizing iNOS protein expression within tissue sections.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 80%, 70%)

-

Distilled water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against iNOS

-

Biotinylated secondary antibody

-

Streptavidin-HRP

-

DAB substrate kit

-

Hematoxylin

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%), 3 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer and incubate at 95-100°C for 10-20 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate with the primary anti-iNOS antibody at the optimal dilution overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Wash with PBS (3 changes, 5 minutes each).

-

Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Wash with PBS.

-

Incubate with Streptavidin-HRP for 30 minutes.

-

Wash with PBS.

-

-

Visualization and Counterstaining:

-

Apply DAB substrate and incubate until the desired brown color develops.

-

Rinse with distilled water.

-

Counterstain with hematoxylin.

-

-

Dehydration and Mounting:

-

Dehydrate through a graded series of ethanol and xylene.

-

Mount with a coverslip using mounting medium.

-

Caption: Immunohistochemistry workflow for iNOS detection.

Western Blotting for iNOS Protein Quantification

This protocol describes the detection and quantification of iNOS protein in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against iNOS

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Sample Preparation:

-

Lyse cells or tissues in lysis buffer on ice.

-

Determine protein concentration using a protein assay.

-

Mix lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane with TBST (3 changes, 10 minutes each).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST (3 changes, 10 minutes each).

-

-

Detection:

-

Incubate the membrane with ECL detection reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Caption: Western blot workflow for iNOS protein analysis.

Griess Assay for Nitric Oxide Measurement

The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite.

Materials:

-

Cell culture supernatant or other biological fluids

-

Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)

-

Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of sodium nitrite standards of known concentrations.

-

-

Sample Preparation:

-

Collect cell culture supernatant or other biological samples.

-

-

Assay:

-

Add 50 µL of standards and samples to a 96-well plate in duplicate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation:

-

Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

Caption: Griess assay workflow for nitric oxide measurement.

Real-Time PCR (qPCR) for iNOS mRNA Quantification

This protocol details the quantification of iNOS mRNA expression levels.

Materials:

-

Cells or tissues

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers specific for iNOS and a reference gene (e.g., GAPDH, β-actin)

Procedure:

-

RNA Extraction:

-

Extract total RNA from cells or tissues using a commercial kit.

-

Assess RNA quality and quantity.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up the qPCR reaction by mixing cDNA, qPCR master mix, and primers.

-

Run the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for iNOS and the reference gene.

-

Calculate the relative expression of iNOS mRNA using the ΔΔCt method or a standard curve.

-

Caption: Real-time PCR workflow for iNOS mRNA quantification.

Therapeutic Implications and Future Directions

The central role of iNOS in the pathophysiology of numerous inflammatory diseases has made it an attractive target for therapeutic intervention. The development of selective iNOS inhibitors has been a major focus of drug discovery efforts. While several potent and selective inhibitors have been identified, their clinical translation has been challenging, partly due to the complex and sometimes protective roles of NO.

Future research should focus on:

-

Developing highly selective iNOS inhibitors with improved pharmacokinetic and pharmacodynamic profiles to minimize off-target effects on eNOS and nNOS.

-

Elucidating the cell- and context-specific roles of iNOS to better understand when its inhibition would be most beneficial.

-

Exploring combination therapies that target iNOS in conjunction with other key inflammatory mediators.

-

Identifying and validating biomarkers to monitor iNOS activity and predict therapeutic response in patients.

Conclusion

Inducible nitric oxide synthase is a critical mediator of inflammation with a complex and often paradoxical role. While essential for host defense, its dysregulation and sustained activity contribute significantly to the pathology of a wide range of chronic inflammatory diseases. A thorough understanding of the signaling pathways that govern iNOS expression, coupled with robust and quantitative methods for its assessment, is paramount for the development of effective and targeted therapies. This technical guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of iNOS and harness this knowledge for the treatment of inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 10. JAK-STAT Signalling Pathway | PPTX [slideshare.net]

- 11. mdpi.com [mdpi.com]

- 12. Immunolocalization of inducible nitric oxide synthase in synovium and cartilage in rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Increased nitric oxide levels in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Intra-articular nitric oxide levels in patients with rheumatoid arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Expression of endothelial nitric oxide synthase and inducible nitric oxide synthase in synovium of rheumatoid arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inducible nitric oxide synthase is expressed in synovial fluid granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inducible nitric oxide synthase is expressed in synovial fluid granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Expression of Inducible Nitric Oxide Synthase and Nitrotyrosine in Multiple Sclerosis Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Expression of inducible nitric oxide synthase and nitrotyrosine in multiple sclerosis lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 21. researchgate.net [researchgate.net]

- 22. Alzheimer's disease is not associated with altered concentrations of the nitric oxide synthase inhibitor asymmetric dimethylarginine in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cerebrospinal fluid nitrate levels in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Correlation between cognitive functions and nitric oxide levels in patients with dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The effects of nitric oxide in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Getting to NO Alzheimer's Disease: Neuroprotection versus Neurotoxicity Mediated by Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Byk 191023 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byk 191023 dihydrochloride is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory pathway.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting. The protocols outlined below are designed to guide researchers in characterizing the inhibitory effects of this compound on iNOS activity and expression in cell-based assays.

Mechanism of Action

This compound acts as an L-arginine competitive, irreversible inhibitor of iNOS.[2] Its inhibitory action is both NADPH- and time-dependent.[1] The compound displays significant selectivity for iNOS over the other major isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), making it a valuable tool for investigating the specific roles of iNOS in various physiological and pathological processes.[1][2]

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target Enzyme/Cell Line | IC50/ED50 | Description |

| Human recombinant iNOS | 86 nM | Potent inhibition of the inducible nitric oxide synthase enzyme.[1][2] |

| Human recombinant nNOS | 17,000 nM | Significantly lower potency against the neuronal isoform, demonstrating selectivity.[1][2] |

| Human recombinant eNOS | 162,000 nM | Very low potency against the endothelial isoform, highlighting high selectivity for iNOS.[1][2] |

| Murine recombinant iNOS | 95 nM | Similar high potency against the murine iNOS enzyme.[2] |

| iNOS-induced nitrite generation in RAW cells | 3.1 µM | Effective inhibition of iNOS activity in a cellular context.[2] |

| iNOS-induced nitrite generation in RMC cells | 33 µM | Cellular inhibitory activity in rat mesangial cells.[2] |

| iNOS-induced nitrite generation in HEK293 cells | 13 µM | Cellular inhibitory activity in human embryonic kidney cells.[2] |

| LPS-induced plasma nitrate/nitrite in rats | 14.9 µmol/kg per hour | Demonstrates in vivo efficacy in a model of systemic inflammation.[2] |

Experimental Protocols

Protocol 1: In Vitro Inhibition of iNOS Activity in RAW 264.7 Macrophages (Griess Assay)

This protocol details the procedure for measuring the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated RAW 264.7 macrophage cells. NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

-

This compound

-

LPS (from E. coli O111:B4)

-

Recombinant murine IFN-γ

-

Griess Reagent System (e.g., from Promega)

-

Sulfanilamide solution

-

N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution

-

-

Sodium nitrite (NaNO2) standard

-

96-well cell culture plates

-

Plate reader capable of measuring absorbance at 540 nm

Procedure:

-

Cell Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in sterile water or DMSO. Further dilute the stock solution in culture medium to obtain the desired final concentrations.

-

After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest compound concentration).

-

Pre-incubate the cells with the compound for 1 hour at 37°C.

-

-

iNOS Induction:

-

Following the pre-incubation, add 10 µL of a pre-mixed solution of LPS (final concentration 1 µg/mL) and IFN-γ (final concentration 10 ng/mL) to each well (except for the unstimulated control wells).

-

Incubate the plate for 24 hours at 37°C.

-

-

Griess Assay:

-

Prepare a nitrite standard curve by serially diluting a 100 µM sodium nitrite stock solution in culture medium to obtain concentrations ranging from 0 to 100 µM.

-

After the 24-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of the Sulfanilamide solution to each well containing the supernatant and standards.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of the NED solution to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the nitrite concentration in each sample using the standard curve.

-

Determine the percentage of inhibition of nitrite production for each concentration of this compound relative to the stimulated (LPS + IFN-γ) vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

-

Protocol 2: Western Blot Analysis of iNOS Protein Expression

This protocol is for determining whether this compound affects the expression level of the iNOS protein in stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 cells

-

6-well cell culture plates

-

This compound

-

LPS (from E. coli O111:B4)

-

Recombinant murine IFN-γ

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against iNOS

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate for 24 hours.

-

Treat the cells with this compound and/or LPS + IFN-γ as described in Protocol 1.

-

-

Cell Lysis and Protein Quantification:

-

After the 24-hour treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer with protease inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with RIPA buffer.

-

Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Western Blotting:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-iNOS antibody (at the manufacturer's recommended dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody (e.g., anti-β-actin).

-

Quantify the band intensities using densitometry software. Normalize the iNOS band intensity to the corresponding loading control band intensity.

-

Visualizations

Caption: iNOS signaling pathway and inhibition by Byk 191023.

References

Application Notes and Protocols for Byk 191023 Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byk 191023 dihydrochloride is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and pathological processes. Overproduction of nitric oxide (NO) by iNOS can lead to cytotoxicity and tissue damage. This compound serves as a valuable tool for studying the roles of iNOS in cellular signaling and disease models. These application notes provide detailed protocols for the use of this compound in cell culture to inhibit iNOS activity.

Mechanism of Action

This compound is an L-arginine competitive and NADPH- and time-dependent irreversible inhibitor of iNOS.[1] It exhibits high selectivity for iNOS over the other nitric oxide synthase isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS). This selectivity allows for the targeted investigation of iNOS-mediated pathways without significantly affecting the constitutive functions of nNOS and eNOS.

Data Presentation

In Vitro Inhibitory Activity of this compound

| Target Enzyme/Cell Line | IC50 Value | Description |

| Human recombinant iNOS | 86 nM | Potent inhibition of the inducible NOS isoform. |

| Human recombinant nNOS | 17,000 nM (17 µM) | Significantly lower potency against the neuronal NOS isoform. |

| Human recombinant eNOS | 162,000 nM (162 µM) | Very low potency against the endothelial NOS isoform, highlighting its selectivity. |

| Murine recombinant iNOS | 95 nM | Similar high potency against the murine iNOS enzyme. |

| iNOS-induced nitrite generation in RMC cells | 33 µM | Inhibition of NO production in rat mesangial cells. |

| iNOS-induced nitrite generation in RAW 264.7 cells | 3.1 µM | Effective inhibition of NO production in a common macrophage cell line.[1] |

| iNOS-induced nitrite generation in HEK293 cells | 13 µM | Inhibition of NO production in human embryonic kidney cells. |

Signaling Pathway

The following diagram illustrates the signaling pathway leading to the production of nitric oxide by iNOS and the point of inhibition by this compound. Inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) activate signaling cascades that culminate in the transcriptional activation of the iNOS gene.

Caption: iNOS signaling pathway and inhibition by Byk 191023.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Sterile, nuclease-free water[1]

-

Sterile microcentrifuge tubes

Procedure:

-

Refer to the certificate of analysis for the batch-specific molecular weight of this compound. The typical molecular weight is 327.21 g/mol .

-

To prepare a 100 mM stock solution, dissolve 3.27 mg of this compound in 100 µL of sterile water.[1] Adjust the mass based on the batch-specific molecular weight.

-

Vortex thoroughly until the powder is completely dissolved.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary, though for small volumes, careful aseptic technique should suffice.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

Protocol 2: Inhibition of iNOS in LPS/IFN-γ-Stimulated RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on nitric oxide production in a macrophage cell line.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM (supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin)[2]

-

Lipopolysaccharide (LPS) from E. coli

-

Recombinant murine Interferon-gamma (IFN-γ)

-

This compound stock solution (from Protocol 1)

-

96-well cell culture plates

-

Griess Reagent System for nitrite measurement

Experimental Workflow:

Caption: Workflow for iNOS inhibition assay in RAW 264.7 cells.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL in 100 µL of complete DMEM per well.[3]

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell adherence.

-

Inhibitor Pre-treatment:

-

Prepare serial dilutions of this compound in complete DMEM. A suggested starting range is from 0.1 µM to 100 µM.

-

Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of water as the highest inhibitor concentration).

-

Incubate for 1 hour at 37°C.

-

-

iNOS Induction:

-

Prepare a stimulation solution of LPS (1 µg/mL) and IFN-γ (10 ng/mL) in complete DMEM.[3]

-

Add 10 µL of the stimulation solution to each well (except for the negative control wells, which should receive 10 µL of complete DMEM). This will result in final concentrations of approximately 0.9 µg/mL LPS and 9 ng/mL IFN-γ.

-

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement (Griess Assay):

-

Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Prepare a sodium nitrite standard curve (e.g., from 0 to 100 µM) in complete DMEM.

-

Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well containing supernatant and standards.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light. A purple color will develop.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (media only) from all readings.

-

Calculate the nitrite concentration in each sample using the standard curve.

-

Plot the nitrite concentration against the concentration of this compound to determine the IC50 value.

-

Protocol 3: Cell Viability Assay (e.g., MTT Assay)

Objective: To assess the cytotoxicity of this compound on the cells used in the iNOS inhibition assay.

Materials:

-

Cells treated with this compound as in Protocol 2

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

Procedure:

-

After collecting the supernatant for the Griess assay in Protocol 2, add 20 µL of MTT solution to the remaining 50 µL of media in each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the media from the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Concluding Remarks

This compound is a powerful and selective tool for investigating the role of iNOS in various biological processes. The provided protocols offer a framework for its application in cell culture. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions. It is also crucial to assess the potential cytotoxicity of the compound to ensure that the observed effects are due to iNOS inhibition and not a general toxic effect on the cells.

References

- 1. caymanchem.com [caymanchem.com]

- 2. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for iNOS Activity Assay using Byk 191023 dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO), a critical signaling molecule and mediator of inflammation. Under physiological conditions, NO is involved in a variety of cellular processes; however, its overproduction by iNOS during chronic inflammation is implicated in the pathophysiology of numerous diseases, including sepsis, arthritis, and neurodegenerative disorders. Consequently, the selective inhibition of iNOS is a significant therapeutic target for the development of novel anti-inflammatory agents.

Byk 191023 dihydrochloride is a potent and highly selective irreversible inhibitor of iNOS. It exhibits significantly greater selectivity for iNOS over the other major isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), making it an invaluable tool for studying the specific roles of iNOS in biological systems and for the screening of potential therapeutic compounds.[1] This document provides detailed protocols for a cell-based iNOS activity assay using the murine macrophage cell line RAW 264.7 and this compound as a reference inhibitor. The assay is based on the colorimetric detection of nitrite, a stable breakdown product of NO, using the Griess reagent.

iNOS Signaling Pathway

The expression of iNOS is primarily regulated at the transcriptional level and is induced by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ).[2][3] The binding of LPS to Toll-like receptor 4 (TLR4) on the macrophage surface initiates a signaling cascade that activates transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Simultaneously, IFN-γ binds to its receptor, activating the JAK-STAT pathway, which leads to the phosphorylation and nuclear translocation of STAT1. The synergistic action of NF-κB and STAT1, along with other transcription factors, drives the robust transcription of the NOS2 gene, leading to the synthesis of the iNOS enzyme.[2][3]

Caption: LPS and IFN-γ signaling pathways leading to iNOS expression.

Experimental Protocols

Materials and Reagents

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-